(S)-3-羟基吡咯烷
描述
(S)-3-Hydroxypyrrolidine
科学研究应用
合成技术:
- Li Zi-cheng (2009)报道了合成(S)-3-羟基吡咯烷酮盐的最佳条件,强调使用NaBH4-CH3COOH作为还原剂,1,4-二噁烷作为溶剂(Li Zi-cheng, 2009)。
衍生物合成:
- Curtis等人(2005)展示了从反式-4-羟基-L-脯氨酸合成新颖衍生物(Curtis, Fawcett, & Handa, 2005)。
- Rejman等人(2007)改进了对对映体反式-3,4-二羟基吡咯烷的合成,并开发了3-羟基-4-吡咯烷基核苷的衍生物(Rejman, Kočalka, Buděšínský, Pohl, & Rosenberg, 2007)。
- Draper和Britton(2010)开发了一种新的合成方法用于(+)-普雷辛及其类似物(Draper & Britton, 2010)。
生物催化和酶催化:
- Humphrey等人(2000)提出了一种新颖的N-羟基吡咯烷的合成路线,使用酶催化的不对称碳-碳键合成(Humphrey, Parsons, Smith, & Turner, 2000)。
- Li等人(2001)展示了Sphingomonas sp. HXN-200作为生物催化剂合成3-羟基吡咯烷的用途(Li, Feiten, Chang, Duetz, van Beilen, & Witholt, 2001)。
药物和药用应用:
- Zhao等人(2005)讨论了从脯氨酸和吡咯烷-2-乙酸衍生的新GABA摄取抑制剂的潜力(Zhao, Hoesl, Hoefner, & Wanner, 2005)。
- Villar-Barro、Gotor和Brieva(2017)展示了神经元一氧化氮合酶抑制剂关键片段的化学酶合成(Villar-Barro, Gotor, & Brieva, 2017)。
抑制剂合成和发现:
- Zischinsky等人(2010)发现了口服可用的整合素α5β1拮抗剂(Zischinsky, Osterkamp, Vossmeyer, Zahn, Scharn, Zwintscher, & Stragies, 2010)。
属性
IUPAC Name |
(3S)-pyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZLHWJQPUNKB-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100243-39-8 | |
Record name | (+)-3-Pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100243-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinol, (3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100243398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyrrolidinol, (3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP22TE6CNU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing (S)-3-Hydroxypyrrolidine?
A: Several methods exist for synthesizing (S)-3-Hydroxypyrrolidine. One common approach utilizes optically pure 4-amino-(S)-2-hydroxybutyric acid as a starting material. This method involves protecting the amine group, reducing the carboxylic acid to a primary alcohol, deprotecting the amine, halogenating the alcohol, and finally, performing an amine-cyclization to yield the desired (S)-3-Hydroxypyrrolidine []. Another study highlights a method using silanization and cyclization of (S)-4-amino-2-hydroxybutyric acid to obtain (S)-3-trimethylsilyoxy-2-pyrrolidinone, followed by reduction and hydrochloride salt formation to achieve the target compound [].
Q2: How does the chirality of (S)-3-Hydroxypyrrolidine influence its applications?
A: The specific chirality of (S)-3-Hydroxypyrrolidine plays a crucial role in its biological activity and applications. For example, it is a key component in the synthesis of optically active photochromic copolymers []. These polymers, containing (S)-3-Hydroxypyrrolidine linked to a photochromic azobenzene moiety, exhibit distinct chiroptical and thermal properties influenced by the chiral center []. Additionally, (S)-3-Hydroxypyrrolidine is utilized in developing chiral ligands for copper(I) iodide-based materials, resulting in efficient circularly polarized luminescence [].
Q3: What is the significance of (S)-3-Hydroxypyrrolidine in developing N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors?
A: (S)-3-Hydroxypyrrolidine is a crucial structural component in the development of potent and selective NAPE-PLD inhibitors []. Studies show that incorporating (S)-3-Hydroxypyrrolidine into pyrimidine-4-carboxamide-based inhibitors significantly enhances their potency and reduces lipophilicity []. This modification led to the identification of LEI-401, a nanomolar potent NAPE-PLD inhibitor with promising drug-like properties for investigating NAPE-PLD function in vitro and in vivo [].
Q4: Are there any enzymatic methods for producing (S)-3-Hydroxypyrrolidine?
A: Yes, research indicates the feasibility of using enzymatic methods for synthesizing (S)-3-Hydroxypyrrolidine and its derivatives []. This approach utilizes co-expressed recombinant carbonyl reductase and glucose dehydrogenase in E. coli to facilitate the reduction reaction []. This enzymatic method offers advantages such as high yield, purity, short reaction times, and cost-effectiveness [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。